

# Structural Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *6-Hydroxy-5-nitronicotinic acid*

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## Abstract

**6-Hydroxy-5-nitronicotinic acid**, a derivative of nicotinic acid (Vitamin B3), is a compound of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of a hydroxyl, a nitro, and a carboxylic acid group on a pyridine ring, contribute to its diverse biological activities, which are reported to include anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the structural analysis of **6-Hydroxy-5-nitronicotinic acid**, including its synthesis, spectroscopic characterization, and a proposed mechanism for its anti-inflammatory activity. While a definitive crystal structure for this specific molecule is not publicly available, this guide presents crystallographic data from closely related compounds to infer its structural parameters.

## Chemical Structure and Properties

**6-Hydroxy-5-nitronicotinic acid** (IUPAC name: 6-hydroxy-5-nitropyridine-3-carboxylic acid) has the chemical formula  $C_6H_4N_2O_5$  and a molecular weight of 184.11 g/mol. The molecule consists of a pyridine ring substituted with a hydroxyl group at position 6, a nitro group at position 5, and a carboxylic acid group at position 3. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, carboxylic acid) groups significantly influences the electronic distribution and reactivity of the pyridine ring.

Table 1: Physicochemical Properties of **6-Hydroxy-5-nitronicotinic Acid**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>5</sub>	--INVALID-LINK--
Molecular Weight	184.11 g/mol	--INVALID-LINK--
Appearance	Light yellow to yellow powder/crystal	TCI America
Purity	>97.0%	TCI America
Melting Point	228-230 °C	--INVALID-LINK--
Solubility	Soluble in hot water, alcohol, and ether.	--INVALID-LINK--

## Synthesis Protocols

Several methods for the synthesis of **6-Hydroxy-5-nitronicotinic acid** have been reported, primarily involving the nitration of 6-hydroxynicotinic acid.

### Method 1: Nitration with Fuming Nitric Acid

Experimental Protocol:

- To a solution of 6-hydroxynicotinic acid (25.0 g, 180 mmol) in fuming nitric acid (d=1.52, 95 mL), the mixture is stirred at 50 °C for 18 hours.
- After cooling to room temperature, the solution is concentrated under reduced pressure.
- The residue is co-evaporated with water.
- Methanol is added to the residue to afford a brown precipitate.
- The precipitate is collected by filtration and washed twice with 50 mL of cold methanol.
- The resulting product is dried under reduced pressure to yield **6-Hydroxy-5-nitronicotinic acid** (9.67 g, 29% yield).[2]

## Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids

### Experimental Protocol:

- To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0 °C, fuming nitric acid (10.4 mL) is added dropwise.
- The reaction mixture is slowly heated to 45 °C and maintained at this temperature for 3 hours.
- The mixture is then poured into a mixture of ice and water.
- The resulting precipitate is collected by suction filtration, washed with water, and air-dried to obtain the product.

## Spectroscopic and Crystallographic Analysis

### Spectroscopic Data

The structure of **6-Hydroxy-5-nitronicotinic acid** has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for **6-Hydroxy-5-nitronicotinic Acid**

Technique	Data	Reference
<sup>1</sup> H NMR (300 MHz, CD <sub>3</sub> OD)	δ 8.85 (d, J = 2.6 Hz, 1H), 8.44 (d, J = 2.6 Hz, 1H)	[2]
HRMS (ES+)	m/z 185.0194 (M+H) <sup>+</sup> (calcd for C <sub>6</sub> H <sub>5</sub> N <sub>2</sub> O <sub>5</sub> : 185.0198)	[2]
LC-MS	Purity >95%	[1]

### Crystallographic Analysis

A crystal structure for **6-Hydroxy-5-nitronicotinic acid** is not available in the public domain. However, analysis of the crystal structures of the parent compound, 6-hydroxynicotinic acid,

and a structurally similar compound, 5-nitrosalicylic acid, can provide valuable insights into the expected bond lengths and angles. 6-Hydroxynicotinic acid exists as the pyridone tautomer in the solid state.

Table 3: Representative Crystallographic Data from Related Compounds

Parameter	6-Hydroxypicolinic acid	5-Nitrosalicylic acid
Bond Lengths (Å)		
C-C (aromatic)	1.379 - 1.423	1.378 - 1.403
C-N (aromatic)	1.345 - 1.373	-
C-O (hydroxyl)	1.353	1.354
C=O (carboxyl)	1.221	1.226
C-O (carboxyl)	1.312	1.309
N-O (nitro)	-	1.220 - 1.231
Bond Angles (°)		
C-C-C (aromatic)	117.8 - 121.5	117.9 - 122.1
C-N-C (aromatic)	120.4	-
O-C-C (hydroxyl)	120.1	120.2
O=C-O (carboxyl)	123.5	123.8
O-N-O (nitro)	-	123.9

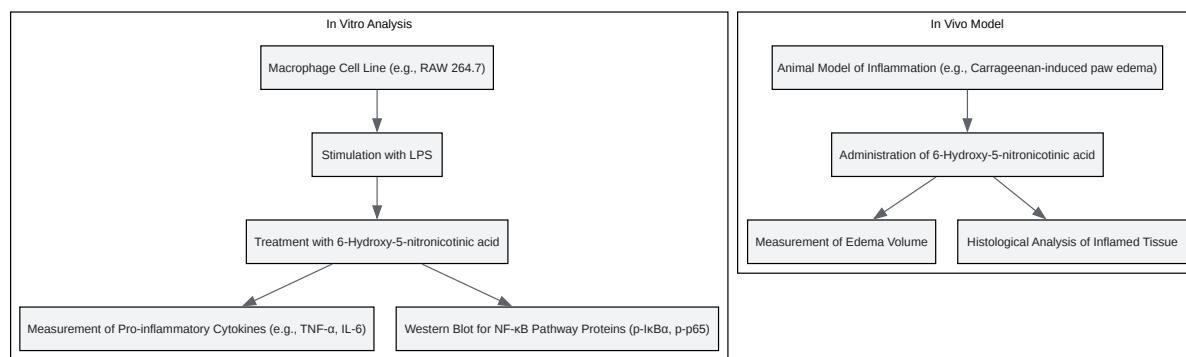
\*Data for 6-Hydroxypicolinic acid from PubChem CID 242721. Data for 5-Nitrosalicylic acid from PubChem CID 7318.

## Proposed Biological Activity and Signaling Pathway

**6-Hydroxy-5-nitronicotinic acid** has been reported to possess anti-inflammatory properties. [1] While the exact mechanism is not fully elucidated, a plausible pathway involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

signaling cascade. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The presence of the nitro group on the aromatic ring may play a crucial role in inhibiting NF-κB activation.

## Experimental Workflow for Assessing Anti-Inflammatory Activity



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Caption: Experimental workflow for evaluating the anti-inflammatory effects of **6-Hydroxy-5-nitronicotinic acid**.

## Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates a proposed mechanism by which **6-Hydroxy-5-nitronicotinic acid** may inhibit the NF-κB signaling pathway, thereby reducing inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway by **6-Hydroxy-5-nitronicotinic acid**.

## Conclusion

**6-Hydroxy-5-nitronicotinic acid** is a synthetically accessible compound with significant potential for further investigation as a therapeutic agent. Its structural characteristics, particularly the presence of the nitro group, are likely key to its biological activities. While detailed crystallographic data for the molecule itself is needed for a complete structural understanding, the information available from related compounds provides a solid foundation for computational modeling and further derivatization studies. The proposed mechanism of NF- $\kappa$ B inhibition offers a clear direction for future research into its anti-inflammatory and potentially other therapeutic effects. This technical guide provides a summary of the current knowledge and a framework for guiding future research and development efforts centered on this promising molecule.

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## References

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